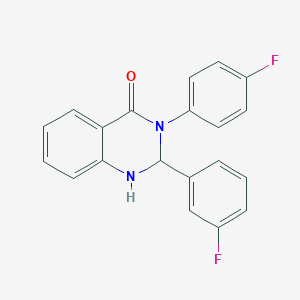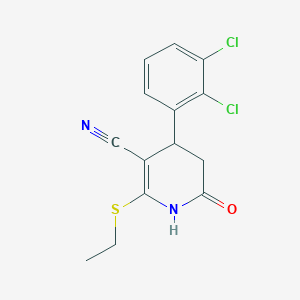![molecular formula C23H26N4O4S B11655053 2-(2-tert-butyl-4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11655053.png)
2-(2-tert-butyl-4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-terc-butil-4-metilfenoxi)-N-[4-(pirimidin-2-ilsulfamoil)fenil]acetamida es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por sus componentes estructurales únicos, que incluyen un grupo terc-butilo, un grupo metilfenoxi y un grupo pirimidinilsulfamoil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-terc-butil-4-metilfenoxi)-N-[4-(pirimidin-2-ilsulfamoil)fenil]acetamida generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave en la síntesis incluyen:
Formación del intermedio terc-butil-4-metilfenoxi: Este paso implica la reacción de terc-butilfenol con yoduro de metilo en presencia de una base como carbonato de potasio.
Acoplamiento con cloruro de pirimidinilsulfamoil: El intermedio se hace reaccionar luego con cloruro de pirimidinilsulfamoil en presencia de una base como trietilamina para formar el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, el tiempo de reacción y el uso de catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-terc-butil-4-metilfenoxi)-N-[4-(pirimidin-2-ilsulfamoil)fenil]acetamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-(2-terc-butil-4-metilfenoxi)-N-[4-(pirimidin-2-ilsulfamoil)fenil]acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(2-terc-butil-4-metilfenoxi)-N-[4-(pirimidin-2-ilsulfamoil)fenil]acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar mediante:
Unión a enzimas o receptores: Modulación de su actividad y afectación de los procesos celulares.
Interferencia con la síntesis de ADN o ARN: Inhibición del crecimiento y proliferación de las células.
Inducción de estrés oxidativo: Provocando la muerte celular en ciertos tipos de células.
Comparación Con Compuestos Similares
Compuestos similares
2-terc-butil-4-metoxifenol: Comparte los grupos terc-butil y fenol, pero carece del grupo pirimidinilsulfamoil.
2-terc-butil-4-metilfenol: Estructura similar pero sin el grupo pirimidinilsulfamoil.
Unicidad
2-(2-terc-butil-4-metilfenoxi)-N-[4-(pirimidin-2-ilsulfamoil)fenil]acetamida es única debido a la presencia del grupo pirimidinilsulfamoil, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C23H26N4O4S |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
2-(2-tert-butyl-4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C23H26N4O4S/c1-16-6-11-20(19(14-16)23(2,3)4)31-15-21(28)26-17-7-9-18(10-8-17)32(29,30)27-22-24-12-5-13-25-22/h5-14H,15H2,1-4H3,(H,26,28)(H,24,25,27) |
Clave InChI |
WECBXFPJZMJERQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 4,5-dimethyl-2-{[(4-propylphenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11654977.png)
![(3-Chloro-1-benzothiophen-2-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11654991.png)

![(2E)-3-(3,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11655004.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide](/img/structure/B11655011.png)
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide](/img/structure/B11655013.png)

![2-(4-bromophenoxy)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11655023.png)
![N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine](/img/structure/B11655030.png)
![2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11655031.png)

![N'-[(9E)-1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11655033.png)
![9-chloro-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B11655041.png)
![(6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655049.png)
